Cas no 1003011-37-7 (3-nitro-1H-Pyrazole-1-propanol)

3-Nitro-1H-Pyrazole-1-propanol is a nitro-substituted pyrazole derivative with a propanol side chain, offering versatile reactivity for synthetic applications. Its structure combines the electrophilic character of the nitro group with the nucleophilic potential of the pyrazole ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The propanol moiety enhances solubility in polar solvents, facilitating further functionalization. This compound is particularly useful in the development of heterocyclic frameworks, where its nitro group can be reduced or displaced to yield diverse derivatives. Its stability under standard conditions ensures reliable handling and storage, supporting its use in multi-step synthetic routes.
3-nitro-1H-Pyrazole-1-propanol structure
1003011-37-7 structure
Product Name:3-nitro-1H-Pyrazole-1-propanol
CAS No:1003011-37-7
MF:C6H9N3O3
MW:171.153960943222
CID:2129946
PubChem ID:19621838
Update Time:2025-06-07

3-nitro-1H-Pyrazole-1-propanol Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-1H-Pyrazole-1-propanol
    • 3-(3-nitro-pyrazol-1-yl)-propan-1-ol
    • 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol
    • CS-0329943
    • AKOS015922073
    • AUUMTEXAPPNCJB-UHFFFAOYSA-N
    • DB-058343
    • 3-(3-nitropyrazol-1-yl)propan-1-ol
    • 1003011-37-7
    • STK350061
    • AKOS000312105
    • SCHEMBL1858132
    • MFCD06804857
    • MDL: MFCD06804857
    • Inchi: 1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2
    • InChI Key: AUUMTEXAPPNCJB-UHFFFAOYSA-N
    • SMILES: OCCCN1C=CC([N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 171.06439116g/mol
  • Monoisotopic Mass: 171.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 83.9Ų

3-nitro-1H-Pyrazole-1-propanol Pricemore >>

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abcr
AB551361-100 mg
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abcr
AB551361-250 mg
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-ol; .
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abcr
AB551361-500 mg
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abcr
AB551361-1 g
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